MK-0668 mesylate

VLA-4 antagonism Integrin inhibition Immunology

Procure MK-0668 mesylate (CAS 865111-04-2) for its validated picomolar potency (IC50 0.13-0.4 nM) across human, dog, monkey, and rat species. Its (4R)-cyclobutylamino substitution ensures oral bioavailability and slow receptor off-rate (64±10% bound at 3h), overcoming liabilities of earlier VLA-4 antagonists. This ≥98% pure, room-temp stable mesylate salt is ideal for consistent ex vivo receptor occupancy and translational PK/PD studies.

Molecular Formula C32H34Cl2N6O9S2
Molecular Weight 781.7 g/mol
CAS No. 865111-04-2
Cat. No. B609076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0668 mesylate
CAS865111-04-2
SynonymsMK0668;  MK 0668;  MK-0668;  MK-0668 Mesylate; 
Molecular FormulaC32H34Cl2N6O9S2
Molecular Weight781.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H30Cl2N6O6S.CH4O3S/c32-24-15-35-16-25(33)28(24)30(41)37-21-9-7-18(8-10-21)12-26(31(42)43)38-29(40)27-13-22(36-20-4-2-5-20)17-39(27)46(44,45)23-6-1-3-19(11-23)14-34;1-5(2,3)4/h1,3,6-11,15-16,20,22,26-27,36H,2,4-5,12-13,17H2,(H,37,41)(H,38,40)(H,42,43);1H3,(H,2,3,4)/t22-,26+,27+;/m1./s1
InChIKeyKHZPBUGRFNTMOR-YHEIIOCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-0668 Mesylate (CAS 865111-04-2): Compound Overview for Scientific Procurement


MK-0668 mesylate (CAS 865111-04-2) is the methanesulfonic acid salt form of MK-0668, a synthetic amino acid-based antagonist of unactivated very late antigen-4 (VLA-4, α4β1 integrin) [1]. The compound incorporates a distinctive (4R)-cyclobutylamino substitution on the proline scaffold coupled with a 3,5-dichloroisonicotinoyl-phenylalanine moiety, yielding a molecular formula of C32H34Cl2N6O9S2 and a molecular weight of 781.68 g/mol [2]. MK-0668 was discovered through systematic structure-activity relationship (SAR) optimization at Merck Research Laboratories and represents a significant advancement within the VLA-4 antagonist class by combining picomolar whole blood potency with oral bioavailability, overcoming the pharmacokinetic liabilities typical of earlier VLA-4 antagonists [1].

Procurement Consideration: Why MK-0668 Mesylate Cannot Be Replaced by Generic VLA-4 Antagonists


VLA-4 antagonists exhibit profound structural sensitivity; minor modifications to the proline substituent or sulfonamide moiety can alter potency by orders of magnitude and fundamentally change pharmacokinetic behavior. MK-0668 mesylate's exceptional picomolar potency (IC50 0.13 nM in human whole blood) and slow receptor dissociation rate (64 ± 10% bound at 3 h at 37°C) are directly attributable to the specific (4R)-cyclobutylamino substitution on the proline fragment, a structural feature absent in earlier-generation VLA-4 antagonists such as BIO-1211 [1]. This amino substituent was identified as the critical determinant for overcoming the poor oral pharmacokinetic profiles that plagued predecessor compounds, enabling sustained receptor occupancy after oral dosing in preclinical species [2]. Attempting to substitute MK-0668 mesylate with a generic VLA-4 antagonist lacking this precise stereochemical and substitution pattern will result in substantially different potency, receptor occupancy kinetics, and oral bioavailability, rendering experimental data non-comparable across studies [1].

MK-0668 Mesylate (CAS 865111-04-2): Quantified Differentiation Evidence for Scientific Selection


Human Whole Blood Potency: MK-0668 vs. Unsubstituted Proline Analogs (Including BIO-1211)

MK-0668 demonstrates picomolar potency in human whole blood (IC50 = 0.13 nM), representing an approximately 300-fold improvement over the unsubstituted proline comparator compound 9a, and substantially greater potency than the prototype VLA-4 antagonist BIO-1211. The (4R)-cyclobutylamino substituent on the proline scaffold is the critical structural determinant enabling this picomolar activity [1].

VLA-4 antagonism Integrin inhibition Immunology Whole blood assay

Receptor Dissociation Kinetics: MK-0668 Slow Off-Rate vs. Class-Average Fast Dissociation

MK-0668 exhibits a markedly slow dissociation rate from human VLA-4, with 64 ± 10% of the compound remaining bound after 3 hours at 37°C. This slow off-rate is a direct consequence of the amino substituent on the proline fragment and is essential for achieving sustained receptor occupancy after oral dosing, differentiating MK-0668 from typical VLA-4 antagonists that exhibit faster dissociation kinetics [1].

Receptor occupancy Binding kinetics VLA-4 Pharmacodynamics

Cross-Species Potency Profile: Human vs. Dog vs. Rhesus Monkey vs. Rat VLA-4

MK-0668 mesylate maintains consistent picomolar potency across multiple preclinical species, with IC50 values of 0.13 nM in human whole blood, 0.19 ± 0.01 nM in dogs, 0.21 nM in rhesus monkeys, and 0.4 ± 0.1 nM in rats [1]. This narrow potency range across species supports reliable translation from animal models to human applications and facilitates multi-species preclinical study design without requiring species-specific compound adjustments .

Cross-species pharmacology VLA-4 Preclinical models Translational research

Oral Bioavailability Differentiation: MK-0668 vs. Intravenous-Only VLA-4 Antagonists

MK-0668 was specifically designed to overcome the poor oral pharmacokinetic profiles that typify the VLA-4 antagonist class. Whereas earlier VLA-4 antagonists such as BIO-1211 required intravenous administration and exhibited negligible oral bioavailability, MK-0668 achieved sustained receptor occupancy in preclinical species after oral dosing, enabled by the picomolar potency and slow off-rate conferred by the amino-substituted proline scaffold [1]. Pharmacokinetic parameters in rat, dog, and monkey demonstrate meaningful systemic exposure after oral administration, with Cmax values ranging from 0.41 μM (rat) to 3.8 ± 0.3 μM (dog) [2].

Oral bioavailability Pharmacokinetics VLA-4 Drug delivery

Stereochemical Configuration and Salt Form Selection: MK-0668 Mesylate for Optimized Physicochemical Properties

MK-0668 mesylate (CAS 865111-04-2) is the methanesulfonic acid salt of the free acid MK-0668 (CAS 865110-07-2). The mesylate salt form provides enhanced stability and handling characteristics compared to the free acid, with defined solubility parameters suitable for both in vitro (DMSO-soluble) and in vivo formulation applications [1]. The compound features three defined stereocenters ((2S,4R)-configuration on the pyrrolidine ring and (2S)-configuration on the phenylalanine moiety), which are essential for high-affinity VLA-4 binding [2]. The mesylate salt is supplied as a solid at room temperature with purity specifications of ≥98% and stability for 3 years at -20°C as powder, with established solubility protocols for in vivo administration including DMSO:Tween 80:Saline (10:5:85) and DMSO:PEG300:Tween 80:Saline (10:40:5:45) formulations .

Salt form Solubility Stability Formulation

MK-0668 Mesylate (CAS 865111-04-2): Recommended Scientific and Preclinical Applications


Ex Vivo Pharmacodynamic Assays Requiring Picomolar VLA-4 Antagonism in Whole Blood

MK-0668 mesylate is optimally suited for VLA-4/VCAM-1 binding assays in human and preclinical species whole blood where picomolar potency (IC50 = 0.13–0.4 nM) is required. The compound's slow off-rate (64 ± 10% bound at 3 h, 37°C) supports ex vivo receptor occupancy studies with extended incubation periods, enabling accurate quantification of target engagement persistence. This application is particularly valuable for translational studies where maintaining consistent receptor occupancy across species is essential for cross-species data interpretation [1]. The validated cross-species potency profile (human 0.13 nM, dog 0.19 nM, rhesus 0.21 nM, rat 0.4 nM) ensures that a single compound can be used across multiple preclinical species without potency-driven adjustments [1].

Oral Dosing Preclinical Models of Chronic Inflammation and Autoimmune Disease

MK-0668 mesylate enables oral administration in preclinical models where earlier-generation VLA-4 antagonists required intravenous delivery. The compound achieves sustained receptor occupancy after oral dosing in rat, dog, and rhesus monkey, with measured systemic exposure (Cmax values: rat 0.41 μM, monkey 2.0 ± 0.3 μM, dog 3.8 ± 0.3 μM) supporting once-daily dosing regimens [1][2]. This oral bioavailability profile is directly attributable to the picomolar potency and slow off-rate conferred by the (4R)-cyclobutylamino substitution on the proline scaffold [1]. The mesylate salt form's stability at room temperature during shipping and long-term storage (-20°C for 3 years) further facilitates multi-institutional collaborative studies where consistent compound integrity is paramount [3].

Integrin Biology Studies Targeting Unactivated VLA-4 Conformational State

MK-0668 mesylate is specifically characterized as an antagonist of the unactivated (resting) conformational state of VLA-4, distinguishing it from antagonists that preferentially target activated integrin conformations. The compound's potent inhibition of the unactivated form of VLA-4 was shown to be sufficient to overcome the poor pharmacokinetic profiles typical of this class of VLA-4 antagonists [1]. This conformational specificity makes MK-0668 mesylate an essential tool for studying integrin activation-state biology, particularly in contexts where VLA-4 exists primarily in its resting conformation, such as circulating lymphocytes and hematopoietic stem cell niches. The compound has been referenced as an in vivo probe for bone marrow haemopoietic stem cells, reflecting its utility in stem cell mobilization research [4].

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling Studies Requiring Defined Cross-Species Parameters

MK-0668 mesylate's consistent cross-species potency (≤3.1-fold variation from human to rat) combined with available pharmacokinetic parameters in multiple species (rat, dog, rhesus monkey) makes it uniquely suited for PK/PD modeling and translational pharmacology studies [1][2]. Researchers can leverage the published Cmax, Tmax, and potency data across species to build predictive models of target engagement and dose-response relationships, reducing the experimental burden of de novo PK characterization. The defined stereochemistry and salt form (mesylate) ensure batch-to-batch consistency, while validated in vivo formulation protocols (e.g., DMSO:Tween 80:Saline 10:5:85) provide reproducible delivery methods across studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0668 mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.